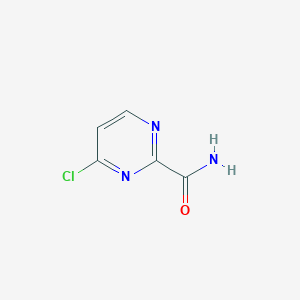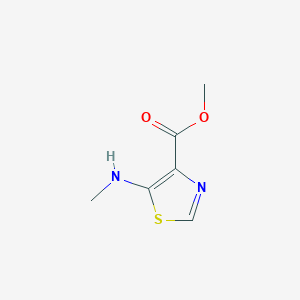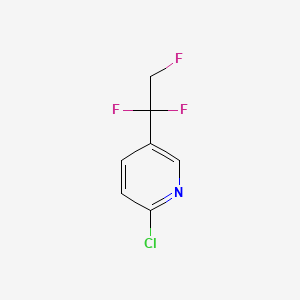
2-Chloro-5-(1,1,2-trifluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(1,1,2-trifluoroethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a chlorine atom and a trifluoroethyl group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under specific conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(1,1,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(1,1,2-trifluoroethyl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to its analogs, 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine offers unique properties due to the presence of the trifluoroethyl group. This group imparts higher chemical stability and enhanced reactivity, making it a more versatile intermediate in various chemical syntheses .
Eigenschaften
| 2825011-76-3 | |
Molekularformel |
C7H5ClF3N |
Molekulargewicht |
195.57 g/mol |
IUPAC-Name |
2-chloro-5-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3N/c8-6-2-1-5(3-12-6)7(10,11)4-9/h1-3H,4H2 |
InChI-Schlüssel |
QZNLIXJSLVXTJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(CF)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



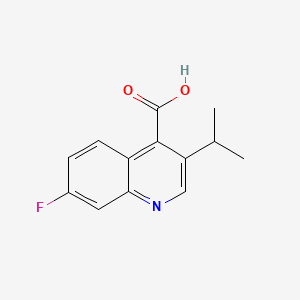

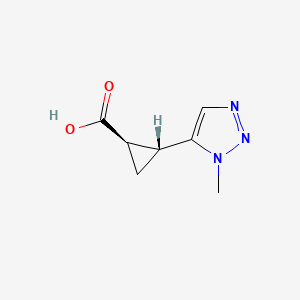
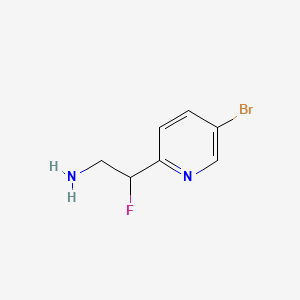
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

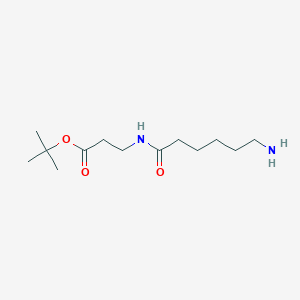
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
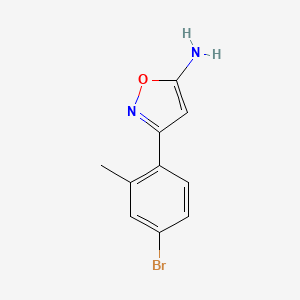
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
